Anthracene-2-carbaldehyde molecular weight and formula
Anthracene-2-carbaldehyde molecular weight and formula
An In-depth Technical Guide to Anthracene-2-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Anthracene-2-carbaldehyde (CAS No. 2143-81-9), a key chemical intermediate for researchers in materials science and drug development. We will delve into its fundamental properties, explore the nuanced challenges of its synthesis, and highlight its field-proven applications, grounding all claims in verifiable literature.
Core Molecular and Physicochemical Properties
Anthracene-2-carbaldehyde is an aromatic aldehyde built upon the tricyclic anthracene core. Unlike its more common isomer, anthracene-9-carbaldehyde, the placement of the formyl group at the 2-position (the β-position) imparts distinct steric and electronic characteristics that make it a valuable, specific building block. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O | [1][2][3][4] |
| Molecular Weight | 206.24 g/mol | [1][2][3][4] |
| CAS Number | 2143-81-9 | [1][2][3][5] |
| Appearance | Yellow solid (inferred from isomers) | [6] |
| Melting Point | 209 °C | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as chloroform, toluene, and acetone. | [6][7] |
| Computed XLogP3 | 4.2 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Mechanistic Considerations: The Challenge of 2-Substitution
The synthesis of Anthracene-2-carbaldehyde is not as straightforward as its 9-isomer counterpart. This difficulty is rooted in the fundamental electronic properties of the anthracene nucleus.
The Principle of Regioselectivity in Anthracene Formylation
Electrophilic substitution reactions on anthracene, such as the Vilsmeier-Haack formylation, overwhelmingly favor substitution at the 9-position (the γ-position). The rationale is the superior stability of the carbocation intermediate (sigma complex) formed during the reaction.
-
Attack at C-9: The positive charge can be delocalized across two intact benzene rings, preserving a significant amount of aromatic stabilization energy.[8]
-
Attack at C-1 or C-2: The intermediate retains only a single naphthalene unit, resulting in a greater loss of resonance energy and thus a higher activation energy barrier.[8]
A typical Vilsmeier-Haack protocol for the synthesis of the 9-isomer, which exemplifies this principle, involves reacting anthracene with a formylating agent like N-methylformanilide and phosphorus oxychloride.[9] While highly efficient for producing anthracene-9-carbaldehyde, this method is unsuitable for the direct synthesis of the 2-isomer.
A Plausible Multi-Step Synthesis of Anthracene-2-carbaldehyde
To overcome the inherent regioselectivity of anthracene, a multi-step approach starting from an already 2-substituted precursor is required.[10][11][12] A viable pathway, referenced in literature for the synthesis of related ligands, begins with 2-bromoanthracene.[13]
Proposed Experimental Protocol:
-
Lithiation: Dissolve 2-bromoanthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Halogen-Metal Exchange: Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the highly reactive 2-lithioanthracene intermediate.
-
Formylation (Electrophilic Quench): Introduce anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the solution. The nucleophilic 2-lithioanthracene attacks the electrophilic carbonyl carbon of DMF.
-
Aqueous Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Anthracene-2-carbaldehyde.
This self-validating protocol relies on the established principles of halogen-metal exchange to direct the functionalization to the desired 2-position, bypassing the regioselectivity constraints of direct electrophilic substitution.
Caption: Proposed multi-step synthesis workflow for Anthracene-2-carbaldehyde.
Anticipated Spectroscopic Characterization
While experimental spectra for Anthracene-2-carbaldehyde are not widely available in public databases, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected features are outlined below.
-
¹H NMR: The spectrum would be characterized by a highly deshielded singlet for the aldehyde proton, anticipated around δ 10.0 ppm. The aromatic region (δ 7.5-9.0 ppm) would display a complex pattern of doublets and triplets corresponding to the nine distinct aromatic protons.
-
¹³C NMR: A signal for the carbonyl carbon is expected in the far downfield region, typically around δ 190-193 ppm. The spectrum would also show 14 distinct signals for the aromatic carbons of the anthracene core.
-
Infrared (IR) Spectroscopy: The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, expected in the range of 1690-1710 cm⁻¹. Additional bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹) would also be present.
-
UV-Visible Spectroscopy: The spectrum in a solvent like cyclohexane or chloroform would be dominated by the characteristic fine-structured vibronic absorption bands of the anthracene π-system, typically appearing between 300 and 380 nm. The aldehyde substituent may induce a slight bathochromic (red) shift compared to unsubstituted anthracene.
Reactivity and Field-Proven Applications
Anthracene-2-carbaldehyde is a versatile intermediate whose reactivity is centered on its aldehyde functional group and the extended π-system of the anthracene core.
Organic Semiconductor Development
A significant application of this molecule is in the synthesis of novel organic semiconductors for Organic Thin-Film Transistors (OTFTs). Researchers have used Anthracene-2-carbaldehyde as a key building block, reacting it with thiophene derivatives via McMurry coupling to create asymmetric anthracene-thiophene hybrid molecules. These materials exhibit high thermal stability and oxidation potentials, leading to OTFTs with promising hole-field effect mobilities.[14][15][16] The 2-substitution pattern is critical for creating specific, linear-like molecular geometries conducive to efficient charge transport in the solid state.
Caption: Use of Anthracene-2-carbaldehyde in synthesizing OTFT materials.
Precursor for Anticancer Agents
In medicinal chemistry, Anthracene-2-carbaldehyde has been employed as a precursor in the synthesis of novel organoplatinum(II) complexes. These complexes are being investigated for their potential as anticancer and antivascular agents.[13] The synthesis involves converting the aldehyde to an amine via reductive amination, which then acts as a ligand for cyclometalation with a platinum center. The extended aromaticity of the anthracene ligand is hypothesized to influence the compound's intracellular accumulation and DNA interaction, which are key to its cytotoxic activity.[13]
Safe Handling and Storage Protocol
As with all polycyclic aromatic hydrocarbons and their derivatives, proper safety precautions are mandatory.
Hazard Assessment: Based on data for the anthracene class of compounds, Anthracene-2-carbaldehyde should be considered a hazardous substance. Key risks include:
Recommended Handling Protocol:
-
Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[19]
-
Body Protection: A standard laboratory coat is required.
-
-
Work Practices: Avoid generating dust.[19] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[20]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[19]
Conclusion
Anthracene-2-carbaldehyde is a high-value chemical intermediate whose utility lies in the specific placement of its reactive aldehyde group on the anthracene framework. While its synthesis presents a greater challenge than that of its 9-isomer due to the principles of electrophilic substitution, multi-step strategies provide reliable access. Its demonstrated use as a precursor to advanced semiconductor materials and potential anticancer agents underscores its importance to the research and development community. Adherence to strict safety protocols is essential when handling this potent and versatile compound.
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